2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid
Description
2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at the 7th position and an acetic acid moiety at the 1st position of the naphthalene backbone. The trifluoromethyl group imparts strong electron-withdrawing properties, enhancing the acidity of the acetic acid group and influencing solubility, reactivity, and metabolic stability. This compound is of interest in medicinal chemistry and materials science due to its unique physicochemical profile .
Properties
Molecular Formula |
C13H9F3O2 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)10-5-4-8-2-1-3-9(6-12(17)18)11(8)7-10/h1-5,7H,6H2,(H,17,18) |
InChI Key |
CXMNWEAUYOMCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Friedel-Crafts Approaches
Traditional Friedel-Crafts reactions employ Lewis acids like AlCl₃ to facilitate electrophilic substitution. For example, naphthalene derivatives can be functionalized using acetyl chloride derivatives in dichloromethane or 1,2-dichloroethane (DCE). A representative procedure involves:
-
Reacting 7-trifluoromethylnaphthalene with chloroacetyl chloride in DCE at 110°C for 12 hours using CuBr₂ (0.05 equiv) and PPh₃ (0.2 equiv) as catalysts.
-
Purification via column chromatography (petroleum ether/ethyl acetate = 25:1) yields the acetylated intermediate, which is hydrolyzed to the acetic acid derivative using NaOH/EtOH.
Key Data:
Suzuki-Miyaura Cross-Coupling for Naphthalene Ring Construction
Boronic Acid Intermediate Synthesis
The Suzuki-Miyaura reaction enables precise coupling of halogenated naphthalenes with boronic acids. For instance, 1-bromo-7-trifluoromethylnaphthalene is coupled with 2-acetoxyethylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/H₂O.
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃.
Fluorination Techniques for Trifluoromethyl Group Introduction
Radical Trifluoromethylation
Recent advances utilize radical reagents like Togni’s reagent (CF₃I) under photoredox conditions. A protocol involves:
-
Treating 1-acetylnaphthalene with CF₃I (1.2 equiv) and Ru(bpy)₃Cl₂ (2 mol%) in MeCN.
Outcome:
Electrophilic Fluorination
Iodosylbenzene and HF-pyridine complexes facilitate electrophilic fluorination. For example, 1-acetylnaphthalene reacts with HF-pyridine and iodosylbenzene in DCM at 0°C.
Data:
Microwave-Assisted Synthesis for Enhanced Efficiency
Rapid Ester Hydrolysis
Microwave irradiation accelerates hydrolysis steps. A typical procedure involves:
-
Heating the methyl ester precursor (1 mmol) with acetic acid (40 mol%) in H₂O (6 mL) at 100°C under microwave irradiation (120W, 5 minutes).
-
Neutralization with NaHCO₃ and extraction with ethyl acetate.
Advantages:
Purification and Characterization
Column Chromatography
Silica gel chromatography (petroleum ether/ethyl acetate gradients) remains standard for isolating intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anti-Inflammatory Applications
Research indicates that derivatives of naphthyl acetic acid, including 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid, exhibit potent anti-inflammatory effects. These compounds are being investigated for their ability to treat conditions characterized by inflammation such as arthritis, dermatitis, and other inflammatory disorders.
Case Studies
- A study demonstrated that similar naphthyl acetic acid derivatives effectively reduced inflammation in animal models of rheumatoid arthritis, showing a significant decrease in paw swelling and joint inflammation when administered at doses ranging from 1 mg to 5 mg per kilogram of body weight .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The trifluoromethyl group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
Antibacterial Studies
Recent research has highlighted its effectiveness against Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential for development as an antibacterial agent .
Antifungal Studies
Moreover, antifungal activity has been observed against strains such as Candida albicans. In vitro tests revealed that certain derivatives inhibited fungal growth effectively, suggesting potential applications in treating fungal infections .
Anticancer Potential
The compound is being explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Case Studies
- In vitro studies on breast cancer cell lines (MCF-7) indicated that the compound demonstrated cytotoxic effects with an IC50 value of approximately 1.30 µM. This suggests a potent antiproliferative activity compared to established treatments.
Mechanism of Action
The mechanism of action of 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
Key Findings :
- The trifluoromethyl group in the target compound lowers the pKa of the acetic acid group compared to methoxy or hydroxyl analogs, enhancing its suitability for ionic interactions in drug-receptor binding .
- Hydrophobicity (-CF₃) reduces aqueous solubility but improves blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug design .
Biological Activity
2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. The trifluoromethyl group and naphthalene moiety contribute to its unique properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a naphthalene ring substituted with a trifluoromethyl group and an acetic acid functional group. This structure is significant as the trifluoromethyl group often enhances the lipophilicity and metabolic stability of organic molecules, potentially increasing their biological activity.
Anticancer Activity
Research indicates that naphthalene derivatives, including those similar to this compound, exhibit anticancer properties. For instance, a study on naphthalene-substituted triazole derivatives demonstrated significant cytotoxic activity against MDA-MB-231 breast cancer cells, highlighting the potential for similar compounds to induce apoptosis and inhibit cell proliferation .
Table 1: Cytotoxic Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | MDA-MB-231 | 15 | Induces apoptosis |
| 5k | 4T1 Breast Tumor | 20 | Cell cycle arrest |
Antiviral Activity
Naphthalene derivatives have also been explored for antiviral activities. In particular, certain compounds have shown effectiveness against viral replication in cellular assays. The structure-activity relationship (SAR) studies suggest that modifications in the naphthalene structure can enhance antiviral potency .
Table 2: Antiviral Potency of Naphthalene Derivatives
| Compound | Virus Type | EC50 (µM) | GI50 (µM) | Remarks |
|---|---|---|---|---|
| 5m | Yellow Fever Virus | 25 | >50 | Non-brominated derivative |
| 12 | Dengue Virus | 30 | <20 | Improved metabolic stability |
The biological activity of compounds like this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many naphthalene derivatives act as inhibitors for enzymes involved in cancer cell proliferation and viral replication.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical feature of many naphthalene-based compounds.
- Cell Cycle Arrest : Some studies have shown that these compounds can halt the cell cycle at various checkpoints, preventing cancer cell division.
Case Studies
A notable case study involved the synthesis and evaluation of several naphthalene derivatives for anticancer activity. The study found that specific substitutions on the naphthalene ring significantly enhanced cytotoxic effects against various cancer cell lines, suggesting that further exploration into trifluoromethyl-substituted naphthalenes could yield promising results .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid?
Answer:
The synthesis typically involves coupling reactions or modified Mannich reactions. For example, trifluoromethyl-substituted naphthalene intermediates can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the acetic acid moiety. A two-step approach, as seen in analogous compounds, may involve synthesizing a hydantoin intermediate followed by hydrolysis under basic conditions to yield the target carboxylic acid . Optimizing catalyst systems (e.g., Pd(PPh₃)₄ for coupling) and reaction temperatures (60–100°C) is critical for achieving >80% yields .
Advanced: How can structural ambiguities in the trifluoromethyl-naphthalene core be resolved experimentally?
Answer:
X-ray crystallography is the gold standard for resolving positional isomers or regiochemical uncertainties. For instance, crystallographic data from similar trifluoromethyl-aromatic compounds (e.g., 2-(Trifluoromethyl)benzoic acid) confirm substituent orientation via bond angles and torsional strain analysis . If crystals are unavailable, advanced NMR techniques (¹H-¹³C HMBC, NOESY) can differentiate between 7- and 4-substituted isomers by correlating trifluoromethyl proton coupling with adjacent aromatic protons .
Basic: What characterization techniques are essential for confirming purity and structure?
Answer:
- NMR Spectroscopy: ¹⁹F NMR is critical for confirming trifluoromethyl group presence (δ ≈ -60 to -70 ppm). ¹H NMR can verify acetic acid integration (2H, singlet near δ 3.7–4.1 ppm) .
- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 282.04 for C₁₃H₉F₃O₂) .
- Elemental Analysis: Validate %C, %H, and %F to ±0.3% deviation .
Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) be systematically addressed?
Answer:
- Positional Isomer Analysis: Ensure the trifluoromethyl group is at the 7-position (not 4- or 6-), as misassignment can alter target binding. Use isotopic labeling or competitive binding assays to confirm interaction specificity .
- Solvent Effects: Activity discrepancies may arise from solubility differences. Standardize assays using co-solvents like DMSO (<1% v/v) and validate via dose-response curves in multiple solvent systems .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to compare electronic profiles (HOMO/LUMO, electrostatic potential maps) with bioactive conformers .
Basic: What strategies mitigate solubility challenges in in vitro assays?
Answer:
- Co-solvent Systems: Use DMSO, ethanol, or PEG-400 at ≤1% concentration to enhance aqueous solubility without cytotoxicity .
- pH Adjustment: Deprotonate the acetic acid group (pKa ≈ 4.5–5.0) by buffering solutions to pH 7.4, increasing hydrophilicity .
- Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability in cell-based assays .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to optimize coupling efficiency. For example, Pd(OAc)₂ may improve yields by 15–20% in trifluoromethyl-aryl couplings .
- Design of Experiments (DoE): Use response surface methodology to model interactions between temperature (80–120°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hr) .
- Purification Techniques: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
Basic: What are the key considerations for evaluating the compound’s stability under storage?
Answer:
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (Td ≈ 150–200°C for similar acetic acid derivatives) .
- Photostability: Store in amber vials at -20°C to prevent UV-induced degradation of the naphthalene core .
- Hydrolytic Stability: Monitor pH-dependent esterification or decarboxylation via LC-MS over 1–6 months .
Advanced: How does the trifluoromethyl group influence electronic properties compared to non-fluorinated analogs?
Answer:
- Electron-Withdrawing Effect: The -CF₃ group reduces electron density on the naphthalene ring, confirmed by red-shifted UV-Vis absorption (Δλ ≈ 20–30 nm vs. methyl analogs) .
- Lipophilicity Enhancement: LogP increases by ~1.5 units compared to -CH₃, improving membrane permeability (e.g., PAMPA assay data) .
- Metabolic Resistance: Fluorine’s inductive effect slows oxidative metabolism, as shown in microsomal stability assays (t₁/₂ > 120 min vs. <30 min for -CH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
